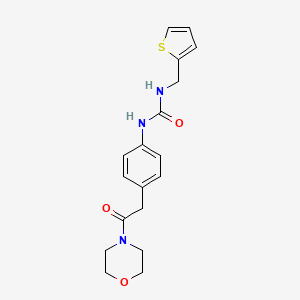![molecular formula C21H24N6O2 B2910124 3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-methoxyphenyl)urea CAS No. 923251-46-1](/img/structure/B2910124.png)
3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-methoxyphenyl)urea is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-methoxyphenyl)urea typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isocyanate with an amine derivative of 4-(dimethylamino)-6-methylpyrimidine. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to achieve high purity levels required for various applications.
化学反応の分析
Types of Reactions
3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-methoxyphenyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-methoxyphenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other urea derivatives and pyrimidine-based molecules. Examples include:
- 4-Methoxyphenyl isocyanate
- Dimethylaminopyrimidine derivatives
Uniqueness
What sets 3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-methoxyphenyl)urea apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
1-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-13-19(27(2)3)26-20(22-14)23-15-5-7-16(8-6-15)24-21(28)25-17-9-11-18(29-4)12-10-17/h5-13H,1-4H3,(H,22,23,26)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWOWDNLBVIYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
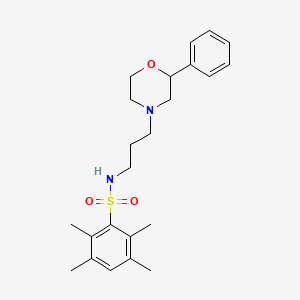
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}azepane-1-sulfonamide](/img/structure/B2910042.png)
![8-(4-Fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2910043.png)
![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2910044.png)

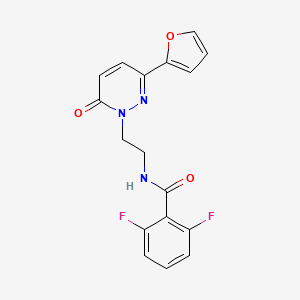
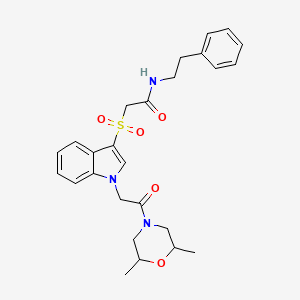
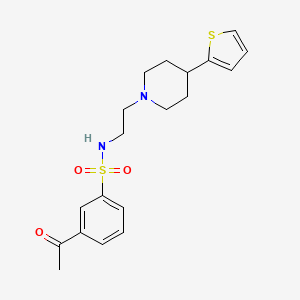
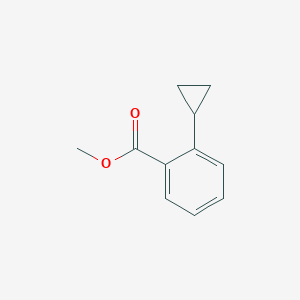
![2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2910057.png)

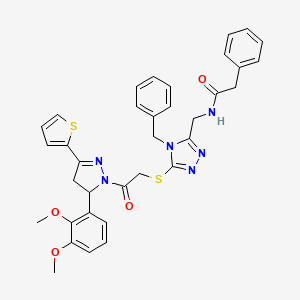
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride](/img/structure/B2910062.png)
